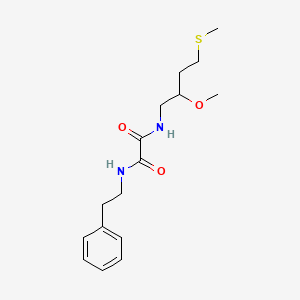
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide, also known as OMA, is a chemical compound that has gained attention in scientific research for its potential use in various fields. OMA is a synthetic compound that belongs to the class of oxamides and has been used in studies related to cancer, inflammation, and neurodegenerative diseases. In
作用機序
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide exerts its effects by inhibiting the activity of enzymes involved in the regulation of cell growth and inflammation. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce the expression of genes that promote apoptosis and inhibit the growth of cancer cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can reduce inflammation and provide relief from inflammatory diseases.
Biochemical and Physiological Effects
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to be stable under a variety of conditions, making it suitable for use in different experimental setups. However, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has not been extensively studied in humans, and its safety profile is not well-established.
将来の方向性
For N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide research include the development of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide derivatives and the study of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide in combination with other drugs. Overall, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has the potential to be a valuable tool in scientific research and the development of new treatments for various diseases.
合成法
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with 2-phenylethyl isocyanate. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been widely studied for its potential use in cancer treatment. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N'-(2-methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-14(9-11-22-2)12-18-16(20)15(19)17-10-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPCSECKERRXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-(2-phenylethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chloro-5-fluorophenyl)carbamoyl]-3-ethynyl-5-fluorosulfonyloxybenzene](/img/structure/B2907251.png)
![{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2907253.png)

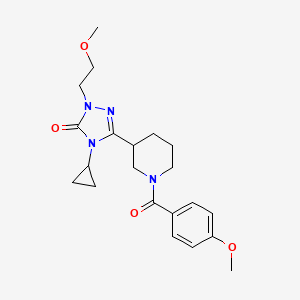
![5-Phenyl-1-(3-trifluoromethyl-phenyl)-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B2907256.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)

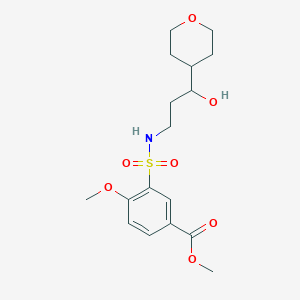

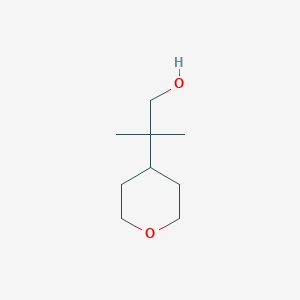
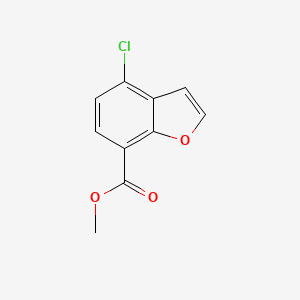
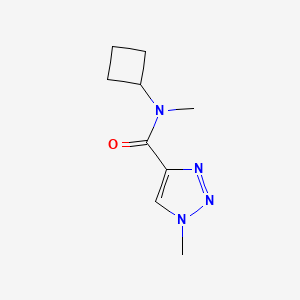
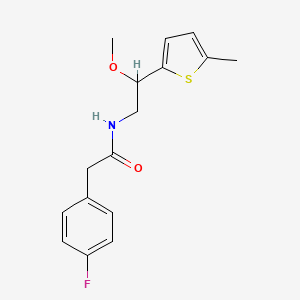
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)